Dimethyl(chloromethyl)phosphonate

Description

Significance of Organophosphorus Compounds in Contemporary Chemical Science

The field of organophosphorus chemistry is continually expanding, driven by the development of novel synthetic methodologies and the discovery of new applications. longdom.org These compounds are integral to many areas of modern life. In agriculture, they have been extensively used as pesticides, though concerns about toxicity have led to stricter regulations and a search for safer alternatives. wikipedia.orgnih.gov In medicine, organophosphorus compounds are found in a variety of therapeutic agents, including antiviral and antiosteoporotic drugs. nih.gov They also serve as essential ligands in catalysis and as flame retardants and plasticizers in industrial materials. wikipedia.org The formation of the phosphorus-carbon (P-C) bond is a key focus of research, as it is the foundation for the synthesis of a vast array of structurally diverse and functionally important molecules. taylorandfrancis.com

Overview of Phosphonate (B1237965) Derivatives in Advanced Chemical Research

Phosphonates, which are esters of phosphonic acid, represent a significant subclass of organophosphorus compounds. taylorandfrancis.com They are characterized by a direct carbon-to-phosphorus bond, distinguishing them from phosphates where the linkage is through an oxygen atom. longdom.orgnih.gov This C-P bond is generally more resistant to hydrolysis, making phosphonates valuable as stable analogs of biologically important phosphates. nih.gov

Advanced chemical research has seen a surge of interest in phosphonate derivatives due to their wide-ranging applications. elsevier.com They are extensively studied for their potential as therapeutic agents, acting as mimics of natural phosphates or as transition state analogs for enzymatic reactions. nih.gov The development of new synthetic methods, including transition metal-catalyzed cross-coupling reactions and organocatalyzed reactions, has greatly expanded the library of accessible phosphonate structures. nih.govresearchgate.net These methods allow for the introduction of the phosphonate group into a variety of organic molecules, leading to the creation of novel compounds with tailored properties. nih.govresearchgate.net

Contextualization of Dimethyl(chloromethyl)phosphonate within Subclasses of Phosphonate Esters

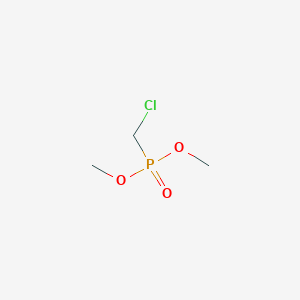

This compound is a member of the α-halomethylphosphonate subclass of phosphonate esters. Its structure features a central phosphorus atom double-bonded to an oxygen atom and single-bonded to two methoxy (B1213986) groups and a chloromethyl group. The presence of the chlorine atom on the carbon adjacent to the phosphorus is a key feature that dictates its reactivity.

This compound serves as a valuable synthetic intermediate. nih.gov The chlorine atom can be displaced by a variety of nucleophiles, and the phosphonate group can be further modified, making it a versatile building block for the synthesis of more complex phosphonate derivatives. sigmaaldrich.com Its utility is particularly evident in the Horner-Wadsworth-Emmons reaction, a widely used method for the formation of alkenes. organicchemistrydata.org

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃H₈ClO₃P | nih.gov |

| Molecular Weight | 158.52 g/mol | nih.gov |

| IUPAC Name | chloro(dimethoxyphosphoryl)methane | nih.gov |

| CAS Number | 6346-15-2 | nih.gov |

Structure

2D Structure

Properties

CAS No. |

6346-15-2 |

|---|---|

Molecular Formula |

C3H8ClO3P |

Molecular Weight |

158.52 g/mol |

IUPAC Name |

chloro(dimethoxyphosphoryl)methane |

InChI |

InChI=1S/C3H8ClO3P/c1-6-8(5,3-4)7-2/h3H2,1-2H3 |

InChI Key |

ZPPWLEBZLAFBSP-UHFFFAOYSA-N |

Canonical SMILES |

COP(=O)(CCl)OC |

Origin of Product |

United States |

Synthetic Methodologies for Dimethyl Chloromethyl Phosphonate and Analogues

Established Synthetic Pathways to Halomethylphosphonates

Traditional methods for synthesizing halomethylphosphonates have been well-documented and are widely employed in both laboratory and industrial settings. These pathways include the Michaelis-Arbuzov reaction, oxidative chlorophosphorylation, and various alkylation strategies.

Michaelis-Arbuzov Reactions for P-C Bond Formation

The Michaelis-Arbuzov reaction is a cornerstone in the synthesis of phosphonates. jk-sci.comwikipedia.org This reaction typically involves the treatment of a trialkyl phosphite (B83602) with an alkyl halide to form a dialkyl alkylphosphonate. nih.gov The reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism, where the nucleophilic phosphorus atom of the phosphite attacks the electrophilic carbon of the alkyl halide. wikipedia.org This initial attack forms a phosphonium (B103445) salt intermediate, which then undergoes dealkylation by the displaced halide ion to yield the final phosphonate (B1237965) product. jk-sci.comwikipedia.org

The reactivity of the components in the Michaelis-Arbuzov reaction is a significant factor. Primary alkyl halides are the most reactive, while secondary and tertiary halides are less effective. jk-sci.com The reactivity of the alkyl halides also follows the trend of R-I > R-Br > R-Cl. jk-sci.com For the phosphorus reactant, reactivity increases from phosphites to phosphonites to phosphinites. jk-sci.com

While the classical Michaelis-Arbuzov reaction often requires elevated temperatures, modifications using Lewis acids such as indium(III) bromide (InBr3) and zinc bromide (ZnBr2) as catalysts can facilitate the reaction at room temperature. organic-chemistry.org This approach has been successfully applied to a variety of substrates, including benzylic halides, to produce phosphonate esters in good to excellent yields (75–93%). organic-chemistry.org

A specific industrial process for producing o-chlorobenzyl dimethyl phosphonate utilizes o-chlorobenzyl chloride and trimethyl phosphite as raw materials in a process that involves synthetic reaction, separation of low-boiling-point materials, crude distillation, and rectification to achieve a high purity product. google.com

Oxidative Chlorophosphorylation Routes to Phosphonate Esters

Oxidative chlorophosphorylation presents an alternative route for the synthesis of phosphonate esters. This method involves the reaction of an olefin with phosphorus trichloride (B1173362) and oxygen. tandfonline.com For instance, an effective method for the synthesis of dimethyl 3-chloropropene-2-phosphonate has been developed based on the oxidative chlorophosphorylation of 3-chloropropene. tandfonline.com This is followed by the elimination of hydrochloric acid and subsequent esterification to yield the final product. tandfonline.com

Another approach within this category is the Atherton-Todd reaction, which involves the oxidation of a P-H bond in a H-phosphonate to a halophosphate, followed by nucleophilic displacement of the halide by alcohols or amines. While seemingly straightforward, this reaction can present challenges that need to be addressed for efficient synthesis.

Alkylation Strategies for Phosphonate Synthesis

Alkylation strategies provide a versatile means of synthesizing phosphonates. One common method involves the alkylation of phosphonic ester-acid derivatives. For example, monoalkyl phosphonic derivatives can be converted to the corresponding dialkyl alkylphosphonates by reacting them with alkyl halides in the presence of a base like triethylamine. nih.gov This method can be performed under solvent-free, microwave-assisted conditions. nih.gov

Another strategy is the alkylation of anions derived from H-phosphonate diesters. youtube.com The H-phosphonate is first deprotonated to form a nucleophilic anion, which is then alkylated with a suitable alkylating agent. youtube.com

Advanced Synthetic Approaches and Methodological Innovations

In recent years, significant efforts have been directed towards developing more efficient, environmentally friendly, and versatile methods for phosphonate synthesis. These advancements include catalyst-free reactions and the use of microwave and ultrasound technologies to enhance reaction rates and yields.

Catalyst-Free and Organocatalyzed Syntheses of Phosphonates

The development of catalyst-free synthetic methods is a significant step towards greener chemistry, as it eliminates the need for potentially toxic metal catalysts and simplifies product purification. rsc.org For example, cycloalkenyl phosphonates can be synthesized in good to excellent yields through Diels-Alder cycloadditions between alkynyl phosphonates and 1,3-dienes under catalyst-free conditions. rsc.org Additionally, some multicomponent reactions for the synthesis of functionalized phosphonates can be performed in water without a catalyst. thieme-connect.com

Organocatalysis has also emerged as a powerful tool in phosphonate synthesis. For instance, L-proline has been used to catalyze the cross-aldol reaction of α-ketophosphonates and ketones, leading to the highly enantioselective synthesis of tertiary α-hydroxyphosphonates with up to 99% enantiomeric excess. nih.govnih.gov

Microwave-Assisted and Sonochemical Enhancements in Phosphonate Synthesis

Microwave irradiation has been shown to significantly accelerate many organic reactions, including the synthesis of phosphonates. mdpi.comresearchgate.net Microwave-assisted methods often lead to shorter reaction times, higher yields, and can sometimes be performed under solvent-free conditions. nih.govrsc.org For example, the alkylation of phosphonic ester-acid derivatives and the Kabachnik-Fields reaction for the synthesis of α-aminophosphonates have been successfully carried out using microwave assistance. nih.govnih.gov

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of α-Aminophosphonates

| Method | Catalyst | Solvent | Reaction Time | Yield | Reference |

| Conventional | None | Ethanol (B145695) | 18 hours (at 30 °C) | Trace | rsc.org |

| Microwave-Assisted | None | Ethanol | 10 minutes (at 80 °C) | Not specified | nih.gov |

Sonochemistry, which utilizes high-intensity ultrasound, is another advanced technique that can enhance chemical reactivity. wikipedia.org The principle behind sonochemical synthesis is acoustic cavitation, which generates localized hot spots with extremely high temperatures and pressures. wikipedia.org This can lead to increased reaction rates and yields. researchgate.net For example, the catalyst-free Kabachnik-Fields reaction for the synthesis of α-aminophosphonates has been shown to proceed with 99% yield in just 20 seconds under solvent-free sonication conditions. rsc.org Sonication can also be used to mitigate the inhibiting effect of certain compounds during crystal growth processes. researchgate.net

Table 2: Effect of Ultrasound on Reaction Time and Yield in α-Aminophosphonate Synthesis

| Condition | Reaction Time | Yield | Reference |

| Reflux (2 hours) | 2 hours | 10% | rsc.org |

| Sonication (solvent-free) | 20 seconds | 99% | rsc.org |

Principles of Green Chemistry in Phosphonate Synthesis

The application of green chemistry principles to the synthesis of phosphonates is a growing area of focus, driven by the need to minimize the environmental impact of chemical production. chemeurope.combioengineer.orgsciencedaily.com Green chemistry aims to design products and processes that reduce or eliminate the use and generation of hazardous substances. sciencedaily.com For phosphonate synthesis, this involves several key strategies, including the development of solvent-free and catalyst-free reaction conditions, the use of safer solvents like water, and the improvement of atom economy. researchgate.net

The quest for more environmentally benign synthetic routes for organophosphorus compounds is critical, especially as phosphorus is considered a critical raw material with supply risks. chemeurope.combioengineer.org While significant progress has been made in developing feasible green methods for phosphonate synthesis, challenges remain, particularly concerning the efficient recovery and recycling of phosphorus. sciencedaily.com

Several established reactions for creating the carbon-phosphorus bond, central to phosphonates, have been adapted to align with green chemistry principles. The Pudovik and Kabachnik-Fields reactions are notable examples. The Pudovik reaction, which involves the addition of a dialkyl phosphite to an imine (aza-Pudovik reaction) or a carbonyl compound, is recognized for its good atom economy. wikipedia.orgmdpi.commdpi.com Researchers have developed greener protocols for these reactions that are catalyst-free and/or solvent-free. mdpi.com For instance, the synthesis of α-hydroxyphosphonates has been achieved under solvent-free conditions, representing a significant step towards more sustainable processes. mdpi.com

The use of alternative energy sources, such as ultrasound, has also been explored to promote greener phosphonate synthesis. Sonication can facilitate cavitation within the reaction medium, potentially leading to higher yields and faster reaction times. researchgate.net Furthermore, water has been investigated as a solvent in some phosphonate syntheses, offering a safer alternative to volatile organic solvents. For example, in the synthesis of certain α-aminophosphonates via the Pudovik reaction, water has been used as the solvent, although yields varied compared to other solvents like toluene, ethanol, and dichloromethane. researchgate.net

The following table summarizes various green approaches applied to phosphonate synthesis.

Table 1: Application of Green Chemistry Principles in Phosphonate Synthesis

| Reaction Type | Green Principle Applied | Reactants | Catalyst/Conditions | Outcome | Reference(s) |

|---|---|---|---|---|---|

| Pudovik Reaction | Catalyst-free | Aldehyde, Dialkyl phosphite | Potassium phosphate (B84403) (5 mol%) | Synthesis of α-hydroxyphosphonates | mdpi.com |

| Pudovik Reaction | Use of safer solvents | Salicylaldehyde, Di-n-butylamine, Dimethyl phosphite | Water | 87% yield of α-aminophosphonate | researchgate.net |

| Kabachnik-Fields Reaction | Solvent-free, Catalyst-free | Amine, Oxo compound, P-reagent | Microwave irradiation | Synthesis of α-aminophosphonates | mdpi.com |

| Pudovik Rearrangement | One-pot synthesis | Benzaldehyde, Dialkyl phosphite | DBU or Butyllithium | Direct synthesis of benzyl (B1604629) phosphates | mdpi.com |

Synthesis of Related Chlorinated Methylphosphonate (B1257008) Esters for Comparative Studies

The synthesis of chlorinated methylphosphonate esters, which serve as analogues for comparative studies with dimethyl(chloromethyl)phosphonate, primarily relies on well-established organophosphorus reactions, most notably the Michaelis-Arbuzov reaction. wikipedia.orgjk-sci.comorganic-chemistry.org This reaction is a cornerstone for forming carbon-phosphorus bonds and is widely used to prepare phosphonates, phosphinates, and phosphine (B1218219) oxides. wikipedia.org

The Michaelis-Arbuzov reaction typically involves the reaction of a trivalent phosphorus ester, such as a trialkyl phosphite, with an alkyl halide. wikipedia.orgjk-sci.com The mechanism starts with the nucleophilic attack of the phosphorus atom on the electrophilic carbon of the alkyl halide, forming a phosphonium salt intermediate. wikipedia.orgjk-sci.com Subsequently, the displaced halide anion attacks one of the alkyl groups on the phosphorus, leading to the formation of the final pentavalent phosphonate and an alkyl halide byproduct. wikipedia.org The reactivity of the alkyl halide is a critical factor, with the general trend being R-I > R-Br > R-Cl. jk-sci.com While primary alkyl halides are highly reactive, secondary and tertiary halides are often less effective. jk-sci.comyoutube.com

For the synthesis of diethyl (chloromethyl)phosphonate, a common method involves the reaction of triethyl phosphite with chloromethylating agents. sigmaaldrich.comcymitquimica.com Similarly, diethyl (dichloromethyl)phosphonate can be synthesized from diethyl (trichloromethyl)phosphonate. A specific procedure involves reacting diethyl (trichloromethyl)phosphonate with isopropylmagnesium chloride at low temperatures (-78°C), followed by the addition of ethanol to yield the dichlorinated product. orgsyn.org This product can then be purified by distillation under reduced pressure. orgsyn.org

The Pudovik reaction provides an alternative route, especially for α-hydroxy or α-amino phosphonates. wikipedia.orgnih.gov This reaction involves the addition of a dialkyl phosphite across a C=N or C=O double bond. wikipedia.org While not the primary method for simple chlorinated phosphonates, its catalytic and enantioselective variants have expanded the scope of phosphonate synthesis significantly. wikipedia.orgorganic-chemistry.org

The following table details synthetic methods for related chlorinated phosphonate esters.

Table 2: Synthetic Methods for Chlorinated Phosphonate Esters

| Product | Starting Materials | Reaction Type | Key Conditions | Yield | Reference(s) |

|---|---|---|---|---|---|

| Diethyl (dichloromethyl)phosphonate | Diethyl (trichloromethyl)phosphonate, Isopropylmagnesium chloride, Ethanol | Grignard-based reduction | THF solvent, -78°C to -40°C | 80% | orgsyn.org |

| Diethyl (chloromethyl)phosphonate | Triethyl phosphite, Chloromethylating agent | Michaelis-Arbuzov Reaction | Typically heated (120-160°C) | - | wikipedia.orgsigmaaldrich.com |

| Diethyl [(2-oxo-2H-chromen-3-yl)methyl]phosphonate | 3-(chloromethyl)coumarin, Triethyl phosphite | Michaelis-Arbuzov Reaction | Reflux under nitrogen, 4h | up to 68% | researchgate.net |

Reaction Mechanisms and Chemical Transformations of Dimethyl Chloromethyl Phosphonate

Nucleophilic Displacement Pathways at the Phosphorus Center

The reactivity of dimethyl(chloromethyl)phosphonate in nucleophilic substitution reactions at the phosphorus center is a subject of significant interest, particularly concerning the competition between the cleavage of the P-O and P-C bonds. Computational studies, specifically using Density Functional Theory (DFT), have provided valuable insights into the potential energy surfaces for these reactions.

Theoretical calculations have been employed to explore the potential energy surfaces for nucleophilic displacements in a series of dimethyl alkylphosphonates, including this compound. nih.gov These studies indicate that for this compound, as with the nonsubstituted dimethyl methylphosphonate (B1257008), the favored reaction pathway involves the exclusive cleavage of the P-O bond. nih.gov

The mechanism of nucleophilic substitution at the phosphorus center can proceed either through a concerted process with a single pentacoordinate transition state or a stepwise mechanism involving a trigonal bipyramidal pentacoordinate intermediate. sapub.org In these scenarios, the attacking nucleophile and the leaving group typically occupy the apical positions in a backside attack fashion. sapub.org The preference for a concerted versus a stepwise mechanism is influenced by factors such as the basicity of the nucleophile and the nature of the leaving group, with less basic nucleophiles and better leaving groups favoring the concerted pathway. sapub.org

The degree of halogenation on the methyl group of dimethyl alkylphosphonates has a profound effect on the regioselectivity of bond cleavage. nih.gov As the number of chlorine substituents on the methyl group increases, there is a corresponding increase in the stability of the transition states and intermediates that lead to P-C bond cleavage. nih.gov

This trend is clearly illustrated by comparing this compound with its more halogenated analogs. While this compound favors P-O bond scission, the trichlorinated version, dimethyl(trichloromethyl)phosphonate, is predicted to undergo exclusive P-C bond dissociation. nih.gov The dichlorinated derivative represents a borderline case where P-O cleavage is preferred, but P-C cleavage is also considered a feasible pathway. nih.gov This shift in reactivity is attributed to the enhanced apicophilicity (the tendency of a substituent to occupy an apical position in a trigonal bipyramidal geometry) of the methyl ligand as it becomes more chlorinated, which in turn stabilizes the transition states leading to P-C bond fission. nih.gov The stability of these transition states is a critical factor in determining the reaction pathway. nih.govrsc.org

Table 1: Predicted Bond Cleavage Pathways for Substituted Dimethyl Alkylphosphonates

| Compound | Predicted Cleavage Pathway |

|---|---|

| Dimethyl methylphosphonate | Exclusive P-O cleavage nih.gov |

| This compound | Exclusive P-O cleavage nih.gov |

| Dimethyl(dichloromethyl)phosphonate | Primarily P-O cleavage, P-C feasible nih.gov |

Hydrolytic Stability and Kinetics of Phosphonate (B1237965) Esters

The hydrolysis of phosphonate esters like this compound is a fundamental reaction that can be catalyzed by both acids and bases, leading to the cleavage of the ester's P-O-C linkage. mdpi.com The kinetics of this process are significantly influenced by the reaction conditions and the nature of the substituents on the phosphonate.

The hydrolysis of phosphonate esters is a well-established chemical transformation that can occur under both acidic and basic conditions. nih.govnih.gov Generally, these reactions proceed in two consecutive steps, with the second cleavage being the rate-determining step. mdpi.com

Acid-Catalyzed Hydrolysis: In acidic media, the hydrolysis of phosphonates can proceed through different mechanisms, including the AAc2 mechanism, which involves P-O bond cleavage, and the AAl1 mechanism, which involves C-O bond cleavage. mdpi.com The choice of mechanism can be influenced by the structure of the ester group. For instance, with dialkyl phosphonates, it has been observed that an isopropyl ester hydrolyzes faster than a methyl ester under acidic conditions, suggesting a different mechanistic pathway. nih.gov The hydrolysis of various phosphonates has been successfully carried out using strong acids like hydrochloric acid, often under reflux conditions. mdpi.comnih.gov

Base-Catalyzed Hydrolysis: Under basic conditions, the hydrolysis of phosphonate esters typically proceeds via cleavage of the P-O bond. mdpi.com In contrast to acid catalysis, under basic conditions, methyl esters have been found to react significantly faster than isopropyl esters. nih.gov This highlights the sensitivity of the reaction mechanism to the pH of the medium.

The hydrolysis rate of phosphonates is also dependent on the pH of the solution. For example, dimethyl phosphonate has a half-life of about 470 hours at pH 4, which decreases to about 3 hours at pH 7, and less than 0.3 hours at pH 9. oecd.org

The rate of hydrolysis of phosphonate esters is highly sensitive to the electronic effects of substituents. Studies on a series of α-hydroxybenzylphosphonates have shown that electron-withdrawing groups on the phenyl ring increase the rate of acid-catalyzed hydrolysis, while electron-donating groups slow it down. mdpi.com This is consistent with the general principles of physical organic chemistry, where substituents that can stabilize developing charges in the transition state will accelerate the reaction. rsc.org

Similarly, the steric hindrance of the substituents can also play a significant role. For instance, in the acidic hydrolysis of certain α-hydroxyimino-α-(p-nitrophenyl) alkylphosphonates, the reaction rate was observed to decrease with increasing steric bulk of the alkyl group. nih.gov A hundred-fold increase in reaction rate was seen when a bulky tert-butyl group was replaced by a smaller methyl group. nih.gov The nature of the alkoxy group itself also has a substantial impact on the hydrolysis rate. researchgate.net

Electrophilic and Nucleophilic Reactivity at the Chloromethyl Moiety

The chloromethyl group in this compound provides an additional site for chemical reactions, distinct from the phosphorus center. This moiety can participate in both nucleophilic and electrophilic reactions.

The carbon atom of the chloromethyl group is susceptible to nucleophilic attack, a common reaction pathway for alkyl halides. This allows for the displacement of the chloride ion by a variety of nucleophiles, leading to the formation of a new carbon-nucleophile bond. This type of reaction is fundamental in synthetic organic chemistry and has been utilized in the synthesis of various derivatives. For example, diethyl chloromethylphosphonate is used as a reactant in nucleophilic substitution reactions followed by alkylation. sigmaaldrich.com

Conversely, the phosphorus atom in phosphonates is electrophilic and can react with nucleophiles. mdpi.com The reactivity of the P-H group in related H-phosphonates is well-documented and includes a wide range of transformations. elsevier.com While this compound does not have a P-H bond, the electrophilic nature of the phosphorus center is a key aspect of its chemistry. The interaction with nucleophiles can lead to substitution at the phosphorus atom, as discussed in section 3.1. Furthermore, the phosphonate group can be activated to enhance its electrophilicity. For example, treatment with triflic anhydride (B1165640) can generate a highly reactive phosphonium (B103445) ion, which can then undergo substitution with a wide array of nucleophiles, including O, S, N, and C-based nucleophiles. nih.gov This approach allows for the modular synthesis of diverse phosphonylated compounds. nih.gov

Radical Reaction Pathways and Their Chemical Implications

The involvement of this compound in radical reactions is primarily understood through studies of its close structural analogue, Dimethyl methylphosphonate (DMMP). The principal radical pathway is initiated by hydrogen abstraction, typically by highly reactive species such as hydroxyl radicals (•OH). fiu.eduresearchgate.net

Research on the reaction of hydroxyl radicals with DMMP in aqueous solutions has shown that the reaction proceeds via the formation of carbon-centered radicals. researchgate.net The •OH radical can abstract a hydrogen atom from two primary sites: the methoxy (B1213986) groups (-OCH₃) or the methyl group directly bonded to the phosphorus atom (P-CH₃). researchgate.netmdpi.com This leads to the formation of two distinct types of radical intermediates.

By analogy, for this compound, the expected radical reactions would involve:

Hydrogen abstraction from a methoxy group: This generates a (chloromethyl)(methoxy)phosphoryloxymethyl radical.

Hydrogen abstraction from the chloromethyl group: This creates a chloro(dimethylphosphoryl)methyl radical.

The presence of the electron-withdrawing chlorine atom on the P-CH₂Cl group makes the hydrogen atoms on that carbon less susceptible to abstraction compared to the hydrogens on the P-CH₃ group of DMMP. The primary radical products readily react with molecular oxygen, leading to further degradation into monoester phosphonic acids. researchgate.net

The generation of these radical species has significant chemical implications. In the context of polymer chemistry and flame retardancy, the thermal degradation of phosphonates at high temperatures can produce volatile radical species, such as the PO• radical. nih.gov These phosphorus-containing radicals are effective at scavenging combustion-propagating radicals (like H• and •OH) in the gas phase, thereby interrupting the chain reactions of combustion. nih.gov

Table 1: Radical Reaction Intermediates of this compound

| Initiating Species | Target Site on Substrate | Resulting Radical Intermediate | Chemical Implication |

|---|---|---|---|

| Hydroxyl Radical (•OH) | Methoxy Group (-OCH₃) | (Chloromethyl)(methoxy)phosphoryloxymethyl radical | Leads to subsequent oxidation and ester hydrolysis. researchgate.net |

| Hydroxyl Radical (•OH) | Chloromethyl Group (-CH₂Cl) | Chloro(dimethylphosphoryl)methyl radical | Contributes to degradation pathways. researchgate.net |

| Thermal Energy (Δ) | P-O or P-C bonds | Phosphorus-centered radicals (e.g., PO•) | Gas-phase radical scavenging in combustion processes. nih.gov |

Rearrangement Reactions and Decomposition Pathways of this compound

The structural stability of this compound is compromised under certain conditions, leading to either molecular rearrangement or complete decomposition.

Rearrangement Reactions:

Major organic rearrangement reactions such as the Beckmann, Claisen, or Hofmann rearrangements are not characteristic of this compound, as the molecule lacks the specific functional groups (e.g., oximes, allyl ethers, amides) required for these transformations. thermofisher.combyjus.com Similarly, rearrangements that proceed through carbocation intermediates, like nih.govmdpi.com-hydride or alkyl shifts, are not typically observed under normal conditions. masterorganicchemistry.com

However, a key transformation that can be considered a type of rearrangement is the dealkylation of the phosphonate ester groups. This reaction can be induced by certain reagents, such as chlorotrimethylsilane, which can completely remove the methyl groups to yield the corresponding (chloromethyl)phosphonic acid. nih.gov This process involves the cleavage of the O-CH₃ bond and formation of a new silicon-oxygen bond, fundamentally altering the molecular structure.

Decomposition Pathways:

The decomposition of this compound is primarily driven by thermal energy or catalysis, with pathways largely inferred from studies on its analogue, DMMP.

Thermal Decomposition: As an organophosphorus compound, it undergoes initial degradation at high temperatures. nih.gov This process is generally slower and occurs at higher temperatures for phosphonates compared to phosphates. nih.gov The primary decomposition mechanism involves the cleavage of the P-OCH₃ and P-C bonds. On metal oxide surfaces like Al₂O₃, the P-OCH₃ bonds are observed to break first, followed by the more stable P-C bond at higher temperatures. mdpi.com The initial products often include methanol (B129727) and surface-bound phosphonate species. mdpi.comjh.edu Further heating leads to the formation of more stable phosphate (B84403) byproducts and volatile compounds like CO, CO₂, and H₂O. mdpi.commdpi.com

Catalytic Decomposition: On the surface of various metal oxides (e.g., CeO₂, CuO, ZrO₂), the decomposition of DMMP, and by extension this compound, is significantly accelerated. mdpi.comjh.edu The decomposition is often initiated by the interaction of the phosphoryl oxygen (P=O) with Lewis acid sites on the catalyst surface. mdpi.com This is typically followed by nucleophilic attack on the phosphorus atom, leading to the scission of a P-OCH₃ bond and the release of methanol. mdpi.comjh.edu Repeated steps lead to the formation of surface-bound methylphosphonate and eventually inorganic phosphate species. mdpi.comjh.edu Studies on ZrO₂ clusters have identified two distinct decomposition pathways for DMMP: a low-temperature pathway active at room temperature and a high-temperature pathway that becomes significant above ~200-300°C. jh.edu

Table 2: Decomposition of this compound and Its Analogue (DMMP)

| Condition | Primary Pathway | Major Products | Reference |

|---|---|---|---|

| Thermal (High Temp) | Cleavage of P-O and P-C bonds | Phosphorus acids, volatile radical species (e.g., PO•) | nih.gov |

| Catalytic (CeO₂) | P-OCH₃ bond scission, followed by P-C bond cleavage and oxidation | Methanol, CO, CO₂, H₂O, surface phosphates | mdpi.commdpi.com |

| Catalytic (ZrO₂) | Dissociative adsorption via P-OCH₃ scission | Methanol, Dimethyl ether, Formaldehyde | jh.edu |

| Chemical Reagent (e.g., Chlorotrimethylsilane) | Dealkylation of ester groups | (Chloromethyl)phosphonic acid, Chloromethane | nih.gov |

Advanced Spectroscopic Characterization and Computational Modeling of Dimethyl Chloromethyl Phosphonate

Elucidation of Molecular Structure through High-Resolution NMR Spectroscopy (¹H, ¹³C, ³¹P)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the molecular structure of dimethyl(chloromethyl)phosphonate by probing the magnetic environments of the ¹H, ¹³C, and ³¹P nuclei.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring atoms. For this compound, the methoxy (B1213986) protons (OCH₃) are expected to appear as a doublet due to coupling with the phosphorus atom. The chloromethyl protons (CH₂Cl) would also appear as a doublet, again due to coupling with the phosphorus atom.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the different carbon environments in the molecule. The methoxy carbons (OCH₃) would show a signal that is split into a doublet by the phosphorus atom. Similarly, the chloromethyl carbon (CH₂Cl) would also exhibit a doublet due to P-C coupling.

³¹P NMR Spectroscopy: Phosphorus-31 NMR is particularly informative for organophosphorus compounds. This compound is expected to show a single resonance in the ³¹P NMR spectrum, with its chemical shift being characteristic of a phosphonate (B1237965) ester environment. The signal may appear as a multiplet due to coupling with the protons of the methoxy and chloromethyl groups.

Interactive Data Table: Representative NMR Chemical Shifts for Phosphonates Please note that the following data are representative values for similar phosphonate compounds, as specific experimental data for this compound is not readily available in the cited literature. amazonaws.comrsc.orgrsc.orgchemicalbook.com

| Nucleus | Functional Group | Representative Chemical Shift (δ, ppm) | Representative Coupling Constant (J, Hz) |

| ¹H | OCH₃ | 3.7 (d) | ~11 (²JP-H) |

| ¹H | CH₂Cl | 3.5 (d) | ~8 (²JP-H) |

| ¹³C | OCH₃ | 53 (d) | ~6 (²JP-C) |

| ¹³C | CH₂Cl | 45 (d) | ~150 (¹JP-C) |

| ³¹P | P=O | 20-25 | N/A |

Vibrational Spectroscopy (FT-IR) for Functional Group Analysis and Conformational Studies

Fourier-Transform Infrared (FT-IR) spectroscopy is employed to identify the functional groups present in this compound by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational modes of the molecule's bonds.

Key vibrational modes expected for this compound include:

P=O stretching: A strong absorption band is anticipated in the region of 1250-1200 cm⁻¹, which is characteristic of the phosphoryl group.

P-O-C stretching: Asymmetric and symmetric stretching vibrations of the P-O-C linkage are expected to appear in the 1050-1000 cm⁻¹ and 800-750 cm⁻¹ regions, respectively.

C-H stretching: The stretching vibrations of the methyl C-H bonds will be observed around 3000-2850 cm⁻¹.

C-Cl stretching: The stretching vibration of the carbon-chlorine bond is expected in the 800-600 cm⁻¹ region.

Conformational studies can also be performed by analyzing changes in the FT-IR spectrum under different conditions, such as temperature or solvent, which can provide insights into the rotational isomers of the molecule. researchgate.netresearchgate.netnist.govnist.govnih.gov

Interactive Data Table: Expected FT-IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| P=O | Stretching | 1250 - 1200 |

| P-O-C | Asymmetric Stretching | 1050 - 1000 |

| P-O-C | Symmetric Stretching | 800 - 750 |

| C-H (methyl) | Stretching | 3000 - 2850 |

| C-Cl | Stretching | 800 - 600 |

Mass Spectrometry for Structural Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful technique for confirming the molecular weight of this compound and for elucidating its structure through the analysis of its fragmentation patterns upon ionization. The molecular ion peak [M]⁺ would correspond to the molecular weight of the compound. Due to the presence of chlorine, an isotopic pattern for the molecular ion peak is expected, with the [M+2]⁺ peak having an intensity of approximately one-third of the [M]⁺ peak.

Common fragmentation pathways for phosphonates involve the cleavage of the P-C and P-O bonds. For this compound, key fragmentation pathways could include:

Alpha-cleavage: Loss of the chloromethyl radical (•CH₂Cl) to form a stable cation.

Loss of a methoxy group: Cleavage of a P-O bond to lose a methoxy radical (•OCH₃) or a molecule of methanol (B129727).

McLafferty rearrangement: If applicable, this involves the transfer of a gamma-hydrogen atom to the phosphoryl oxygen, followed by the elimination of a neutral molecule.

Analysis of the masses of the fragment ions allows for the reconstruction of the molecule's structure and provides further confirmation of its identity. nih.govlibretexts.orgnih.govlibretexts.orgmdpi.com

Interactive Data Table: Plausible Mass Spectrometry Fragments for this compound

| Fragment Ion | Proposed Structure | m/z (for ³⁵Cl) |

| [C₃H₈ClO₃P]⁺ | Molecular Ion | 158 |

| [C₂H₈O₃P]⁺ | [M - CH₂Cl]⁺ | 109 |

| [C₂H₅ClO₂P]⁺ | [M - OCH₃]⁺ | 127 |

| [CH₃OPO₂H]⁺ | Rearrangement product | 95 |

Quantum Chemical Calculations (Density Functional Theory) for Mechanistic Insights and Electronic Structure

Density Functional Theory (DFT) calculations offer a theoretical framework to complement experimental findings by providing detailed insights into the electronic structure, reactivity, and potential reaction mechanisms of this compound. nih.govnih.govresearchgate.netrsc.org

DFT calculations can be used to map the potential energy surface (PES) for various chemical reactions involving this compound. The PES is a multidimensional surface that represents the energy of the molecule as a function of its geometry. By analyzing the PES, stationary points such as minima (reactants and products) and saddle points (transition states) can be located.

Reaction coordinate mapping involves identifying the lowest energy path connecting reactants and products on the PES. This provides a detailed picture of the geometric changes that occur during a reaction. nih.gov

A key application of DFT is the characterization of transition states and reaction intermediates. Transition states are the highest energy points along the reaction coordinate and are crucial for determining the activation energy and reaction rate. DFT calculations can determine the geometry and vibrational frequencies of transition states, with the presence of a single imaginary frequency confirming its identity.

Similarly, reaction intermediates, which are local minima on the PES, can also be structurally and energetically characterized. This information is vital for understanding complex reaction mechanisms.

DFT provides a detailed description of the electronic structure of this compound. The analysis of the electronic density reveals how electrons are distributed throughout the molecule, highlighting regions of high and low electron density.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. In phosphonates, the HOMO is often localized on the oxygen atoms, while the LUMO may be associated with the P=O bond or other electrophilic centers. imist.ma

Furthermore, the calculation of atomic charges provides insight into the polarity of the bonds and the reactivity of different sites within the molecule. For instance, the phosphorus atom is expected to carry a significant positive charge, making it an electrophilic center.

Applications of Dimethyl Chloromethyl Phosphonate in Advanced Chemical Systems Excluding Biomedical Contexts

Catalysis and Ligand Chemistry

The phosphonate (B1237965) group in dimethyl(chloromethyl)phosphonate and its derivatives provides a valuable anchor for creating novel catalytic systems and ligands for metal-catalyzed reactions.

Role in Heterogeneous Catalysis and Surface Interactions

This compound serves as a key building block for modifying surfaces and creating heterogeneous catalysts. The phosphonate moiety can be anchored onto the surface of various support materials, such as metal oxides, to create a functionalized surface with tailored properties. For instance, phosphonate-containing ligands have been successfully incorporated into metal-organic frameworks (MOFs), such as the zirconium-based MOF-808, through ligand exchange. rsc.org This modification allows for the creation of porous materials with high specific surface areas and controlled pore diameters, which are crucial for heterogeneous catalysis. rsc.org

The interaction of phosphonates with metal oxide surfaces, like ceria (CeO2), has been a subject of study to understand the catalytic decomposition of organophosphorus compounds. mdpi.com While the research often uses dimethyl methylphosphonate (B1257008) (DMMP) as a model compound, the fundamental principles of surface interaction and decomposition pathways are relevant to other phosphonates. On ceria surfaces, the phosphonate group interacts with the metal oxide, leading to the cleavage of P-OCH3 bonds and the formation of surface-bound methyl phosphate (B84403) species. mdpi.com These interactions are critical for the catalytic degradation of these compounds.

Application as Ligands in Metal-Catalyzed Reactions

The ability of the phosphonate group to coordinate with metal ions makes this compound and its derivatives attractive as ligands in homogeneous and heterogeneous metal-catalyzed reactions. scispace.com These phosphonate-containing ligands can be used to synthesize metal complexes with specific catalytic activities. For example, rhodium complexes of phosphonate-containing bipyridine ligands supported on titanium oxide have demonstrated chemoselective catalytic efficiency in hydrogenation reactions. scispace.com

Furthermore, palladium-based catalysts incorporating phosphonate or phosphonic acid ligands have been developed for cross-coupling reactions. scispace.com The versatility of phosphonate ligands allows for the fine-tuning of the electronic and steric properties of the metal center, thereby influencing the catalyst's activity and selectivity. The synthesis of various metal phosphonates has been explored for applications in catalysis, ion exchange, and materials chemistry. researchgate.net

Materials Science and Engineering

The introduction of this compound into polymeric and inorganic matrices imparts unique properties, leading to the development of advanced materials for various engineering applications.

Development as Flame Retardant Additives and Mechanistic Investigation of Their Action

Phosphorus-based compounds, including phosphonates like this compound, are effective flame retardants for a wide range of polymeric materials. nih.govresearchgate.net They offer a halogen-free alternative to traditional flame retardants. The flame retardant action of phosphonates occurs through mechanisms in both the condensed and gas phases. nih.gov

In the condensed phase, upon heating, phosphonates can decompose to form phosphoric acid. This acid promotes the charring of the polymer, creating a protective insulating layer that hinders the transfer of heat and flammable volatiles. nih.gov In the gas phase, phosphorus-containing radicals are released, which act as scavengers for the highly reactive H• and OH• radicals that propagate the combustion process. researchgate.net The efficiency of a phosphonate flame retardant depends on its chemical structure, its interaction with the polymer matrix, and the presence of any synergistic additives. nih.gov For instance, dimethyl methylphosphonate (DMMP) has been shown to be a highly efficient flame retardant additive for lithium-ion battery electrolytes, rendering them non-flammable with as little as 10 wt% addition. researchgate.net

| Flame Retardant Effect of DMMP in Lithium-Ion Battery Electrolyte | |

| Electrolyte System | 1 M LiPF6/EC + DEC |

| DMMP Concentration for Non-Flammability | 10 wt.% |

| Impact on Electrochemical Performance | Little to no damage |

Utilization in Sorption and Separation Technologies, including Gas Capture

The ability of the phosphonate group to bind with metal ions makes materials functionalized with these groups suitable for sorption and separation technologies. Porous materials, such as MOFs functionalized with phosphonates, exhibit potential for the selective capture of gases and the separation of ions from aqueous solutions. rsc.org The high porosity and tunable pore sizes of these materials are advantageous for these applications. rsc.org

The strong complexing ability of diphosphonic acids for actinide and lanthanide ions, which surpasses that of analogous carboxylic acids, highlights the potential of phosphonate-functionalized materials in nuclear waste remediation and rare-earth element separation. researchgate.net

Components in Electrochemical Devices and Their Performance Enhancement

Phosphonate-based compounds are being explored as components in electrochemical devices, particularly as additives to electrolytes in lithium-ion batteries to enhance safety. The addition of flame retardant phosphonates like DMMP to the highly flammable organic electrolytes can significantly reduce the risk of fire and explosion during battery operation, especially under abuse conditions like overcharging or short-circuiting. researchgate.net

Organic Coatings and Surface Modification for Enhanced Material Properties

The incorporation of phosphonate functionalities, derived from precursors like this compound, is a key strategy for enhancing the properties of materials through surface modification and the creation of specialized organic coatings. Phosphonic acid groups, which can be generated from phosphonate esters, are particularly effective at binding to metal oxide surfaces, forming robust M-O-P bonds. researchgate.net This strong adhesion is fundamental to creating durable and effective anti-corrosion coatings. nih.gov

A notable application involves the synthesis of fluorinated-phosphonic acid methacrylates for protecting metal surfaces. nih.gov In one approach, a protected phosphonate monomer, (dimethoxyphosphoryl)methyl methacrylate (B99206) (DMPMM), is copolymerized with a fluorinated monomer. nih.gov The resulting polymer is then applied to a surface, such as stainless steel, and the dimethyl protecting groups are hydrolyzed to reveal phosphonic acid groups. nih.gov These groups form a stable, self-assembled monolayer on the metal oxide, creating a highly hydrophobic and corrosion-resistant surface. researchgate.netnih.gov Research has demonstrated that such coatings can yield water contact angles as high as 128° and remain stable even after weeks of immersion in water. nih.gov

Beyond metal oxides, modifying silica (B1680970) surfaces with phosphonates has also been explored. researchgate.net While direct grafting of phosphonic acids to silica can be challenging due to the lower reactivity of the silica surface, innovative methods using "pseudo-grafted precursors" bearing disilicate moieties have been developed to achieve more efficient and dense surface coverage. researchgate.net This highlights the adaptability of phosphonate chemistry in tailoring the surface properties of a wide range of inorganic materials. researchgate.net

| Monomer Used | Polymerization Method | Surface Application | Key Finding | Reference |

|---|---|---|---|---|

| (Dimethoxyphosphoryl)methyl methacrylate (DMPMM) and Heptadecafluorodecyl methacrylate (HDFDMA) | Free Radical Polymerization | 316L Stainless Steel | Resulting copolymer film provided a hydrophobic surface (contact angle up to 128°) with stable binding to the metal oxide. | nih.gov |

Precursors for Polymer Synthesis and Macromolecular Engineering

This compound serves as a valuable precursor for monomers used in the synthesis of advanced polymers. The incorporation of the phosphonate group into a polymer backbone imparts properties such as flame retardancy, metal chelation, and enhanced adhesion. nih.gov The field of macromolecular engineering leverages these monomers to create polymers with complex architectures and tailored functionalities. rsc.org

One primary method involves the polymerization of phosphorus-containing vinyl monomers. nih.gov For instance, (dimethoxyphosphoryl)methyl methacrylate (DMPMM), derived from related phosphonate structures, can be readily polymerized and copolymerized using techniques like free radical polymerization. nih.gov This allows for the integration of phosphonate functionalities alongside other chemical groups to achieve specific material characteristics, such as the low surface energy provided by fluorinated comonomers. nih.gov

Furthermore, advanced polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization have been successfully applied to monomers such as dimethyl(methacryloyloxy)methyl phosphonate (MAPC1). rsc.org RAFT polymerization offers excellent control over molecular weight and distribution, enabling the synthesis of well-defined homopolymers and block copolymers. rsc.org This level of control is crucial for macromolecular engineering, as it opens the door to creating sophisticated structures like diblock copolymers by restarting the polymerization from a phosphonate-containing macro-chain transfer agent. rsc.org The subsequent hydrolysis of the phosphonate esters in these polymers yields poly((methacryloyloxy)methyl phosphonic acid), a polyelectrolyte with strong metal-binding capabilities. rsc.org

| Monomer | Polymerization Technique | Key Feature | Resulting Polymer | Reference |

|---|---|---|---|---|

| Dimethyl(methacryloyloxy)methyl phosphonate (MAPC1) | RAFT Polymerization | Good control over molecular weight (8,000-24,000 g/mol); enables synthesis of block copolymers. | Poly(dimethyl(methacryloyloxy)methyl phosphonate) (PMAPC1) | rsc.org |

| (Dimethoxyphosphoryl)methyl methacrylate (DMPMM) | Free Radical Polymerization | Can be copolymerized with other monomers (e.g., HDFDMA) to combine properties. | Fluorinated-phosphonate copolymers | nih.gov |

Strategic Reagent in Organic Synthesis Beyond its Own Formation

The reactivity of the chloromethyl group and the phosphonate moiety makes this compound a strategic reagent in a variety of synthetic transformations, enabling the construction of complex molecules and the generation of useful reactive intermediates.

Building Blocks for Complex Molecular Architectures and Heterocycles

Phosphonate-containing building blocks are highly valuable in the synthesis of complex organic molecules, including heterocyclic and supramolecular structures. researchgate.netnih.gov A robust method for incorporating the phosphonate group into heterocycles involves the nucleophilic substitution of activated halogens on an aromatic or heterocyclic ring (SNAr). researchgate.net For this purpose, the carbanion generated by deprotonating a phosphonate ester acts as the nucleophile. researchgate.net

Research has demonstrated a simple and effective procedure for the installation of various phosphonates onto a wide range of electrophilic heterocycles, such as 4,6-dichloropyrimidine. researchgate.net By treating the phosphonate with a strong base like sodium bis(trimethylsilyl)amide (NaHMDS), a potent nucleophile is formed, which can then displace a halide on the heterocyclic ring. researchgate.net This method is versatile, accommodating different phosphonate esters (e.g., OMe, OEt, OBn) and allowing for further functionalization. researchgate.net

Beyond covalent bond formation, phosphonate esters can act as building blocks for constructing intricate three-dimensional networks through non-covalent interactions. nih.gov For example, the phosphonate ester 1,4-bimethylenebenzene phosphonate ethyl ester has been shown to react with Lewis bases to form complex crystalline structures where hydrogen bonds dictate the assembly into 1D chains and 3D networks. nih.gov This illustrates the utility of phosphonates in creating ordered molecular architectures for materials science. nih.gov

| Heterocyclic Electrophile | Phosphonate Nucleophile | Base | Key Transformation | Reference |

|---|---|---|---|---|

| 4,6-Dichloropyrimidine | Diethyl phosphite (B83602) | NaH | Installation of a phosphonate group onto a pyrimidine (B1678525) ring via SNAr reaction. | researchgate.net |

| 2-Chloro-5-nitropyridine | Triethyl acetophosphonate | NaH | Formation of a substituted pyridine (B92270) phosphonate. | researchgate.net |

Generation of Reactive Intermediates for Synthetic Transformations (e.g., Carbenoids)

α-Haloalkylphosphonates, such as this compound, are precursors to valuable reactive intermediates. Treatment of these compounds can lead to the formation of species that exhibit carbenoid-like reactivity. A carbenoid is a reagent that transfers a methylene (B1212753) group (or substituted methylene group) and exhibits reactivity similar to that of a free carbene, but with modified stability and selectivity.

One documented application of a related compound, diethyl chloromethylphosphonate, is in the ring expansion of zirconacycles through a carbenoid insertion mechanism. sigmaaldrich.com In this type of transformation, the chloromethylphosphonate is believed to generate a transient carbenoid intermediate which then inserts into a carbon-zirconium bond of the zirconacycle, leading to a larger ring structure. This process showcases the ability of α-chloroalkylphosphonates to act as a source of a one-carbon unit for insertion reactions, a powerful tool in constructing complex cyclic systems. sigmaaldrich.com

Employment in the Synthesis of Alkenes and Alkynes

One of the most significant applications of phosphonate esters in organic synthesis is the Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.orgresearchgate.net This reaction provides a reliable and stereoselective method for the synthesis of alkenes from aldehydes and ketones. wikipedia.org this compound is a direct precursor to the phosphonate-stabilized carbanion required for the HWE reaction.

The reaction begins with the deprotonation of the carbon alpha to the phosphorus atom using a base (e.g., NaH) to form a phosphonate carbanion. wikipedia.org This carbanion is more nucleophilic and generally more reactive than the corresponding ylides used in the Wittig reaction, allowing it to react efficiently even with hindered ketones. alfa-chemistry.com The phosphonate carbanion then undergoes nucleophilic addition to an aldehyde or ketone. wikipedia.org The resulting intermediate eliminates a water-soluble dialkyl phosphate salt to form the alkene. wikipedia.orgalfa-chemistry.com A significant advantage of the HWE reaction is that the phosphate byproduct is easily removed by aqueous extraction, simplifying product purification compared to the triphenylphosphine (B44618) oxide generated in the Wittig reaction. wikipedia.org

The HWE reaction is renowned for its high (E)-stereoselectivity, typically favoring the formation of the trans-alkene. wikipedia.orgresearchgate.net This selectivity is a key reason for its widespread use in the synthesis of complex molecules and natural products. researchgate.netalfa-chemistry.com

| Feature | Horner-Wadsworth-Emmons (HWE) Reaction | Wittig Reaction | Reference |

|---|---|---|---|

| Phosphorus Reagent | Phosphonate ester (e.g., this compound) | Triphenylphosphonium salt | wikipedia.orgalfa-chemistry.com |

| Nucleophile | Phosphonate-stabilized carbanion (more nucleophilic) | Phosphonium (B103445) ylide (less nucleophilic) | wikipedia.org |

| Byproduct | Water-soluble dialkyl phosphate salt (easily removed) | Triphenylphosphine oxide (often difficult to separate) | wikipedia.orgalfa-chemistry.com |

| Stereoselectivity | Typically high selectivity for (E)-alkenes | Variable; depends on ylide stability and reaction conditions | wikipedia.orgalfa-chemistry.com |

Future Research Trajectories and Emerging Challenges in Dimethyl Chloromethyl Phosphonate Chemistry

Development of Novel and Environmentally Benign Synthetic Methodologies

The chemical industry's shift towards green chemistry is profoundly influencing the synthesis of phosphonates. bioengineer.org The core principles of green chemistry, such as waste avoidance, energy efficiency, and the use of renewable feedstocks, are central to modern synthetic design. rsc.org For phosphonates, this translates into developing methods that are not only efficient but also minimize environmental impact. bioengineer.orgsciencedaily.com

Future research is focused on several key areas:

Catalyst Innovation: The development of reusable, polymer-supported catalysts is a significant area of interest. For instance, a polystyrene-based ligand has been successfully used to create a recyclable catalyst for hydrophosphinylation, demonstrating good yields for various substrates in an environmentally friendly manner. nih.gov Research continues into porous materials and nanoparticles to serve as catalysts, which can increase the active surface area and improve reaction efficiency under milder conditions. rsc.org

Solvent-Free and Alternative Solvent Systems: Many traditional syntheses rely on volatile organic solvents. A major goal is to move towards solvent-free reactions or the use of benign solvents like water. rsc.org While some phosphonate (B1237965) syntheses are hindered by water, certain reactions, such as the formation of specific α-aminophosphonates, show excellent yields in aqueous solutions. rsc.org Ultrasound-assisted synthesis has also emerged as a promising technique, achieving high yields in significantly shorter reaction times and at lower temperatures compared to conventional heating methods. rsc.org

These methodologies represent a move away from classical approaches towards more sophisticated and sustainable synthetic strategies, addressing the growing demand for greener chemical production. sciencedaily.com

In-depth Mechanistic Elucidation of Complex and Unexplored Reactions

A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic routes and discovering new chemical transformations. For chloromethylphosphonates, computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for scrutinizing reaction pathways.

A key area of study has been the reaction of phosphonates with various nucleophiles and electrophiles. For example, a DFT study at the B3LYP/6-311(d,p) level was used to investigate the reaction between diethyl trichloro-methyl phosphonate and diphenyl methyl phosphinite. imist.maresearchgate.net This computational analysis confirmed that the reaction is highly regioselective, with the nucleophilic attack occurring preferentially at a chlorine atom rather than the carbon, which aligns with experimental results. imist.maresearchgate.net The study also indicated that the phosphonate acts as an electrophile in this transformation. imist.ma Such theoretical calculations help in understanding the electronic factors that govern reactivity and selectivity.

Future research aims to:

Explore Radical Mechanisms: Some reactions involving phosphonates, particularly under UV irradiation, are known to proceed through radical mechanisms, leading to different products than their thermal counterparts. imist.maresearchgate.net Further investigation into these pathways could unlock new synthetic possibilities.

Analyze Reaction Intermediates: The reaction of trialkyl phosphites with N,N-dimethylchloromethylideneiminium chloride proceeds through the formation of a dialkyl [(N,N-dimethylamino)chloromethyl]phosphonate intermediate. mdpi.com Identifying and characterizing such transient species is vital for a complete mechanistic picture. Spontaneous dealkylation of these intermediates, as observed with dimethyl [(N,N-dimethylamino)chloromethyl]phosphonate, also presents a challenge and an area for further study. mdpi.com

Investigate Decomposition Pathways: The thermal and catalytic decomposition of phosphonates is another critical area. In the catalytic oxidation of dimethyl methyl phosphonate (DMMP) over CuO/CeO₂ catalysts, the Mars-van-Krevelen mechanism, involving a redox cycle with the catalyst's lattice oxygen, is proposed at higher temperatures. mdpi.com In-situ spectroscopic techniques combined with kinetic experiments are needed to verify these proposed mechanisms and understand the changes in surface species during the reaction. mdpi.com

By combining experimental evidence with high-level computational analysis, researchers can unravel the intricate details of these reactions, paving the way for more controlled and predictable chemical synthesis.

Exploration of New Frontiers in Materials Applications and Functionality

The unique chemical properties of the phosphonate group, especially its strong binding to metal ions and inherent stability, make it a valuable component in the design of advanced functional materials. tzgroupusa.comkaust.edu.sa Dimethyl(chloromethyl)phosphonate and its derivatives serve as versatile building blocks for materials with applications ranging from environmental remediation to electronics.

Key frontiers in materials science include:

Metal-Organic Frameworks (MOFs) and Hybrid Materials: Phosphonates are excellent ligands for creating hybrid functional materials. kaust.edu.sa Trivalent and tetravalent metal phosphonates are particularly noted for their high insolubility and stability, even in acidic conditions, making them suitable for applications in demanding environments like liquid-phase catalysis and energy storage. kaust.edu.sa The strong binding of the organophosphonic groups contributes to the long-term thermal and chemical stability of these materials. kaust.edu.sa

Corrosion and Scale Inhibitors: Organic phosphonates are widely used in industrial water treatment systems. tzgroupusa.com They function by sequestering metal ions like calcium and iron, preventing the formation of scale deposits. tzgroupusa.com They also act as corrosion inhibitors by forming a protective film on metal surfaces. tzgroupusa.com Their effectiveness at low concentrations makes them a sustainable choice for maintaining the efficiency and longevity of water systems. tzgroupusa.com

Flame Retardants: Phosphonate compounds are utilized as flame retardants in polymers like polyamides and polyesters. acs.orgoecd.org The aluminum salt of diethylphosphinic acid (DEPAL), for example, is used in engineering plastics for electronic components. acs.org Research in this area focuses on developing highly efficient, halogen-free flame retardant systems to meet stringent safety and environmental standards.

The versatility of the C-P bond allows for the synthesis of a diverse array of phosphonate-based materials with tailored properties, opening up new avenues for technological innovation. kaust.edu.sa

Integration of Advanced Computational and Experimental Approaches for Predictive Chemical Design

The synergy between computational modeling and experimental synthesis is accelerating the discovery and development of new phosphonate compounds with desired properties. Predictive chemical design leverages theoretical calculations to screen potential molecules and guide laboratory work, saving significant time and resources. researchgate.net

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are powerful tools in this domain. For instance, a QSPR model has been developed to predict the toxicity of phosphonate derivatives. researchgate.netnih.gov By analyzing a series of 25 phosphonates using DFT, researchers identified key quantum chemical descriptors—such as molecular volume, the charge of the most electronegative atom, and the energy of the highest occupied molecular orbital (HOMO)—that correlate with experimental toxicity data. researchgate.netnih.gov Such models not only predict the properties of new compounds but also provide insights into their mechanism of action. researchgate.netnih.gov

The integration of these approaches is evident in several areas:

Reaction Feasibility Studies: Before attempting complex syntheses in the lab, computational methods can predict whether a reaction is likely to succeed. Detailed DFT investigations were used to understand why simple polyfluoroalkylphosphonates could not be obtained through standard Michaelis–Arbuzov or Michaelis–Becker reactions. rsc.org The kinetic studies showed that competing side reactions were orders of magnitude faster, prompting researchers to develop an alternative, successful three-step synthesis. rsc.org

Rational Drug Design: Phosphonic acids are recognized as valuable mimics of phosphates or carboxylates in biological systems. nih.gov Computational design, guided by the crystal structures of enzymes, allows for the rational development of phosphonate-based inhibitors for specific targets, such as tyrosyl-DNA phosphodiesterase 1. nih.gov

Screening for Biological Activity: In silico screening tools can rapidly assess large libraries of virtual compounds for their potential biological properties. A set of polyfluoroalkylphosphonates was profiled for absorption, distribution, metabolism, and excretion (ADME) properties using computational tools, which then guided the selection of candidates for synthesis and further in vitro testing. rsc.org

This iterative cycle of computational prediction, chemical synthesis, and experimental validation represents a modern paradigm in chemical research, enabling a more targeted and efficient approach to designing functional molecules.

Addressing Sustainability and Lifecycle Assessment in Phosphonate Production and Utilization

As the use of phosphonates becomes more widespread, a critical examination of their entire lifecycle—from production to end-of-life—is essential for ensuring long-term sustainability. bioengineer.org This involves not only developing green synthetic methods but also understanding their environmental fate and impact. sciencedaily.comqub.ac.uk

A key challenge is the environmental persistence of the carbon-phosphorus (C-P) bond, which is highly resistant to chemical hydrolysis and thermal decomposition. qub.ac.uk While this stability is advantageous for many applications, it also means that organic phosphonates are not easily broken down in nature and can accumulate in aquatic ecosystems. tzgroupusa.com

Future research and industry practices must address:

Lifecycle Assessment (LCA): LCA is a tool used to quantify the environmental impacts associated with all stages of a product's life. acs.orgcore.ac.uk An LCA of diethylphosphinic acid aluminum salt (DEPAL), a phosphinate-based flame retardant, revealed that the production of its yellow phosphorus intermediate is highly energy-intensive and accounts for about three-quarters of its carbon footprint. acs.org Such analyses pinpoint the most impactful stages of production, suggesting that a switch to renewable energy could significantly reduce the environmental footprint. acs.org

Phosphorus as a Critical Raw Material: Phosphorus is a finite resource and has been classified as a critical raw material by the European Union, highlighting the economic risks associated with supply disruptions. bioengineer.org This underscores the urgent need for efficient recycling methods for phosphorus-containing compounds and the development of a circular economy for this essential element. bioengineer.orgsciencedaily.com While feasible green chemistry methods for phosphonate synthesis exist, the efficient recovery and recycling of phosphorus from waste streams still require significant research. sciencedaily.com

Biodegradability and Environmental Fate: There is ongoing debate about the extent to which organophosphonates are utilized as a phosphorus source by microorganisms. qub.ac.uk Understanding the mechanisms of organophosphonate biodegradation is crucial for mitigating their environmental persistence. qub.ac.uk Research into microbial phosphonate metabolism aims to identify the enzymes and genetic pathways involved in breaking the stable C-P bond, which could inform strategies for bioremediation. qub.ac.uk

By taking a holistic view of the entire product lifecycle, the chemical community can work towards a more sustainable model for the production and use of phosphonates, balancing their functional benefits with environmental stewardship. bioengineer.orgacs.org

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling dimethyl(chloromethyl)phosphonate in laboratory settings?

- Methodological Answer : Implement strict personal protective equipment (PPE) including gloves, lab coats, and safety goggles. Use local exhaust ventilation to minimize inhalation of vapors or dust. Avoid skin contact by working in a fume hood and using sealed containers. In case of exposure, wash affected skin with soap and water, and flush eyes with water for 15 minutes. Store in a cool, dry, well-ventilated area away from incompatible substances like oxidizing agents .

Q. What analytical techniques are most effective for characterizing the structural and purity profile of this compound?

- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy for structural confirmation (e.g., P NMR for phosphorus environments). Mass spectrometry (MS) coupled with electron ionization can validate molecular weight and fragmentation patterns. Purity assessment should involve high-performance liquid chromatography (HPLC) or gas chromatography (GC) with flame ionization detection. Cross-reference spectral data with databases like NIST Chemistry WebBook for accuracy .

Q. How can researchers design initial synthesis routes for this compound while minimizing byproduct formation?

- Methodological Answer : Prioritize stepwise phosphorylation reactions under controlled temperatures (e.g., 0–5°C) to reduce side reactions. Monitor reaction progress via thin-layer chromatography (TLC) or in situ FTIR spectroscopy to detect intermediates. Use stoichiometric excess of methylating agents with slow addition rates to suppress dimerization or hydrolysis byproducts .

Q. What are the critical parameters to monitor during the storage and stabilization of this compound?

- Methodological Answer : Store in amber glass containers under inert gas (e.g., nitrogen or argon) to prevent moisture absorption and oxidation. Regularly check for discoloration or precipitate formation, which may indicate degradation. Maintain storage temperatures below 25°C and avoid prolonged exposure to light .

Q. What first-aid measures should be implemented in case of accidental exposure during experimental procedures?

- Methodological Answer : For inhalation, move the affected individual to fresh air and administer artificial respiration if necessary. For skin contact, wash thoroughly with soap and water; for eye exposure, rinse with water for 15 minutes. Ingested cases require immediate medical attention—do not induce vomiting. Always provide safety data sheets (SDS) to medical personnel .

Advanced Research Questions

Q. How can factorial design methodologies be applied to optimize reaction conditions for synthesizing derivatives of this compound?

- Methodological Answer : Employ full factorial designs to evaluate variables such as temperature, solvent polarity, and catalyst concentration. Use response surface methodology (RSM) to identify interaction effects between parameters. For example, a 2 factorial design could optimize yield by balancing reaction time and reagent molar ratios, validated through ANOVA statistical analysis .

Q. What strategies are effective for resolving discrepancies in spectroscopic data interpretations across different research studies involving this compound?

- Methodological Answer : Cross-validate data using multiple techniques (e.g., NMR, X-ray crystallography, and computational simulations like DFT). Replicate experiments under standardized conditions to isolate variables. Publish raw spectral data in open-access repositories to facilitate peer verification and reduce ambiguity in peak assignments .

Q. How does the integration of computational chemistry enhance the understanding of reaction mechanisms involving this compound?

- Methodological Answer : Use density functional theory (DFT) to model transition states and energy barriers in phosphorylation reactions. Molecular dynamics simulations can predict solvent effects on reaction kinetics. Pair computational results with experimental kinetic studies (e.g., Arrhenius plots) to validate mechanistic pathways .

Q. What environmental fate models are appropriate for assessing the ecological impact of this compound leakage?

- Methodological Answer : Apply fugacity models to predict partitioning behavior in air, water, and soil. Use quantitative structure-activity relationship (QSAR) models to estimate biodegradation rates and toxicity thresholds. Incorporate field data on hydrolysis and photolysis rates under varying pH and UV conditions .

Q. How can researchers align experimental investigations of this compound with broader theoretical frameworks in organophosphorus chemistry?

- Methodological Answer : Link synthetic routes to established principles of phosphorus hybridization and nucleophilic substitution mechanisms. Frame findings within the context of Green Chemistry metrics (e.g., atom economy, E-factor) to assess sustainability. Compare reactivity trends with analogous phosphonates to refine electronic and steric effect theories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.